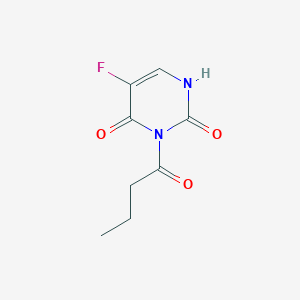

3-Butanoyl-5-fluoropyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94452-21-8 |

|---|---|

Molecular Formula |

C8H9FN2O3 |

Molecular Weight |

200.17 g/mol |

IUPAC Name |

3-butanoyl-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9FN2O3/c1-2-3-6(12)11-7(13)5(9)4-10-8(11)14/h4H,2-3H2,1H3,(H,10,14) |

InChI Key |

SHSQCPXGYRPQDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1C(=O)C(=CNC1=O)F |

Origin of Product |

United States |

Biological Activity

3-Butanoyl-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS No. 94452-21-8) is a fluorinated pyrimidine derivative with potential biological activity. This compound has garnered interest due to its structural similarity to other biologically active pyrimidines, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₈H₉FN₂O₃

- Molecular Weight : 200.17 g/mol

- IUPAC Name : 3-butanoyl-5-fluoro-1H-pyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its role as an inhibitor of nucleic acid synthesis. Similar compounds in the fluoropyrimidine class, such as 5-fluorouracil, are known to interfere with DNA and RNA synthesis by mimicking uracil and thymine, leading to disruption in cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted on human colorectal cancer cells demonstrated that this compound inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism involves the incorporation of the fluorinated pyrimidine into RNA and DNA, leading to faulty nucleic acid synthesis and subsequent cell death.

Case Studies

- Colorectal Cancer : In vitro studies showed that treatment with this compound resulted in a dose-dependent reduction in cell viability in HCT116 cells (human colorectal carcinoma). The IC50 value was determined to be approximately 10 µM after 48 hours of treatment.

- Leukemia Models : Another study explored its effects on leukemia cells. The compound exhibited potent anti-leukemic activity by inducing apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations as low as 5 µM.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest moderate absorption and distribution characteristics typical of small molecule inhibitors. However, toxicity studies indicate that while it shows potent activity against cancer cells, it also presents cytotoxic effects on non-cancerous cells at higher concentrations.

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism | Effect |

|---|---|---|---|

| HCT116 (Colorectal) | 10 | Nucleic acid synthesis inhibition | Reduced cell viability |

| K562 (Leukemia) | 5 | Apoptosis induction | Increased apoptotic cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.